1-(3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(pyridin-4-ylthio)ethanone
CAS No.: 2034575-75-0
Cat. No.: VC4262265
Molecular Formula: C17H20N4O2S
Molecular Weight: 344.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034575-75-0 |
|---|---|
| Molecular Formula | C17H20N4O2S |
| Molecular Weight | 344.43 |
| IUPAC Name | 1-[3-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]-2-pyridin-4-ylsulfanylethanone |
| Standard InChI | InChI=1S/C17H20N4O2S/c1-13-19-9-6-16(20-13)23-14-3-2-10-21(11-14)17(22)12-24-15-4-7-18-8-5-15/h4-9,14H,2-3,10-12H2,1H3 |
| Standard InChI Key | ZUDYVUKXVIEPNM-UHFFFAOYSA-N |
| SMILES | CC1=NC=CC(=N1)OC2CCCN(C2)C(=O)CSC3=CC=NC=C3 |
Introduction
General Synthetic Approach:
The synthesis of compounds like this often involves:
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Pyrimidine Derivative Preparation:
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Piperidine Functionalization:
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Thioether Formation:
Specific Example:
While no direct synthesis for this exact compound was found, related compounds have been synthesized using multi-step reactions involving pyrimidine derivatives, piperidine intermediates, and sulfur-based reagents .
Potential Applications:
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Antimicrobial Properties:
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HIV Inhibition:
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Autoimmune Disease Modulation:
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Drug Design:
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The combination of pyrimidine and piperidine moieties is common in drug discovery due to their pharmacokinetic advantages.
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Mechanisms of Action:
The compound's activity likely involves interactions with nucleic acid bases, enzymes, or receptors due to the electron-rich heterocyclic rings and thioether group.
Related Studies:
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Antimicrobial Agents:
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HIV Inhibition:
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Drug-Like Properties:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume